
2-Chloro-1,3-dimethyl-5-nitrobenzene
Overview
Description
2-Chloro-1,3-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two methyl groups, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Nitration of 2-Chloro-1,3-dimethylbenzene
Starting Material: 2-Chloro-1,3-dimethylbenzene.
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Conditions: The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.
Procedure: The starting material is dissolved in sulfuric acid, and nitric acid is added slowly while maintaining the temperature below 10°C. The reaction mixture is then stirred for a specific period, followed by neutralization and extraction to isolate the product.
-
Chlorination of 1,3-Dimethyl-5-nitrobenzene
Starting Material: 1,3-Dimethyl-5-nitrobenzene.
Reagents: Chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2).
Conditions: The reaction is conducted under controlled conditions to ensure selective chlorination at the desired position.
Procedure: The starting material is exposed to chlorine gas or sulfuryl chloride in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is monitored until the desired level of chlorination is achieved.
Industrial Production Methods
Industrial production of 2-Chloro-1,3-dimethyl-5-nitrobenzene typically involves large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Nucleophilic Substitution
Reagents: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).
Conditions: Typically carried out in polar solvents like water or alcohols.
Products: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
-
Reduction
Reagents: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Conditions: Conducted under mild conditions to selectively reduce the nitro group to an amino group.
Products: 2-Chloro-1,3-dimethyl-5-aminobenzene.
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidized derivatives, potentially leading to the formation of carboxylic acids or other oxidized functional groups.
Scientific Research Applications
Pharmaceuticals
2-Chloro-1,3-dimethyl-5-nitrobenzene has been explored for its potential antimicrobial properties. Studies indicate effectiveness against certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The nitro group can undergo reduction in microbial systems to form reactive intermediates that disrupt cellular processes.
Agrochemicals
The compound serves as an intermediate in synthesizing various agrochemicals. For instance, it is involved in producing broad-spectrum anticoccidial drugs like toltrazuril, which targets coccidian infections in livestock . This application is crucial for enhancing animal health and productivity.
Materials Science
In materials science, this compound is utilized in the synthesis of dyes and pigments. Its derivatives are incorporated into paints, coatings, and plastics due to their vibrant colors and stability . The compound's role as a precursor for organic pigments highlights its importance in industrial applications.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential for development into a new class of antibiotics.
Case Study 2: Synthesis of Toltrazuril
Research on the synthesis of toltrazuril from this compound highlighted the compound's importance as an intermediate. The synthesis process was optimized to improve yield and reduce environmental impact by minimizing waste products during production .
Toxicological Considerations
While this compound has valuable applications, safety data indicate it poses health risks if inhaled or ingested. Proper handling procedures must be followed to mitigate exposure risks . Toxicological assessments are essential to ensure safe use in both laboratory and industrial settings.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-dimethyl-5-nitrobenzene and its derivatives depends on the specific application and the target molecule. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets, such as enzymes or receptors. The chlorine atom and methyl groups can influence the compound’s reactivity and binding affinity, modulating its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-dimethylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
1,3-Dimethyl-5-nitrobenzene:
2-Chloro-4,6-dimethylaniline: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
2-Chloro-1,3-dimethyl-5-nitrobenzene is unique due to the presence of both a chlorine atom and a nitro group on the benzene ring
Biological Activity
2-Chloro-1,3-dimethyl-5-nitrobenzene (CAS: 38560-96-2) is an organic compound characterized by a nitro group and a chlorine atom attached to a benzene ring that also contains two methyl groups. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological and toxicological research.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the chlorine atom and the nitro group significantly influences its chemical reactivity and biological activity. The nitro group can undergo reduction in biological systems, leading to reactive intermediates that can interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with enzymes and cellular components, potentially leading to inhibition or modification of their activity. The chlorine substituent also plays a role in directing further substitutions on the benzene ring due to its electronegativity and stabilizing effects through resonance .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacteria and fungi. The nitro group is often associated with antimicrobial properties due to its ability to disrupt cellular processes in microbial systems .
Cytotoxic Effects
Studies have shown that this compound may exhibit cytotoxic effects in certain cancer cell lines. It has been evaluated for its potential as an anticancer agent, with findings suggesting that it can induce apoptosis in specific cancer cells .
Case Studies
-
Antimicrobial Activity Study
- Objective: To evaluate the effectiveness of this compound against bacterial strains.
- Method: In vitro assays were conducted against Gram-positive and Gram-negative bacteria.
- Findings: The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
-
Cytotoxicity Evaluation
- Objective: To assess the cytotoxic effects on cancer cell lines.
- Method: MTT assays were performed on various cancer cell lines including HeLa and MCF-7.
- Findings: Results indicated a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer drug.
Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Chloro-1,3-dimethylbenzene | Lacks the nitro group; different reactivity | Limited antimicrobial properties |
1,3-Dimethyl-5-nitrobenzene | No chlorine atom; different chemical properties | Moderate cytotoxicity |
2-Chloro-4,6-dimethylaniline | Contains an amino group; distinct biological profile | Potentially higher toxicity |
Safety and Toxicity
This compound is classified as harmful by inhalation, skin contact, and ingestion . Safety measures should be taken when handling this compound due to its potential health risks.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-1,3-dimethyl-5-nitrobenzene?
Methodological Answer: Synthesis of this compound can be adapted from protocols for structurally similar nitroaromatic compounds. Key methods include:
- Chlorination-Nitration Sequence : Start with a dimethylbenzene precursor. Introduce nitro groups via mixed acid nitration (HNO₃/H₂SO₄), followed by chlorination using Cl₂ or SOCl₂ in the presence of a Lewis catalyst (e.g., FeCl₃).
- Direct Functionalization : Use regioselective chlorination of pre-nitrated intermediates. For example, employ thionyl chloride (SOCl₂) or oxalyl dichloride in solvents like dichloromethane or benzene under reflux (50–80°C for 4–12 hours) .
- Safety Note : Ensure proper ventilation and use corrosion-resistant equipment due to the reactivity of chlorinating agents .
Table 1: Comparison of Synthetic Conditions
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range. Methyl groups (CH₃) adjacent to electron-withdrawing nitro groups appear deshielded (~δ 2.5–3.0 ppm).
- ¹³C NMR : Nitro-substituted carbons resonate at δ 140–150 ppm; chloro-substituted carbons at δ 125–135 ppm .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures .
- Storage : Store in airtight containers away from moisture (reacts violently with water) and oxidizing agents. Label with GHS hazard codes: Corrosive (Category 1B), Acute Toxicity (Category 4) .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to hydrolysis risks .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Crystal Growth : Use slow evaporation of a saturated solution in ethanol/acetone. Crystals may require seeding due to low symmetry.
- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (for solution) and SHELXL (for refinement) are recommended for structure determination .
- Challenges : Planar nitro groups may cause disorder; use restraints for thermal parameters. Validate via R-factor convergence (<5%) .
Q. How do reaction conditions influence regioselectivity in the synthesis of this compound?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nitro group introduction at para positions, while non-polar solvents (benzene) enhance meta substitution .
- Temperature Control : Lower temperatures (0–20°C) reduce side reactions (e.g., di-nitration), improving mono-substituted product yields .
- Catalyst Screening : FeCl₃ vs. AlCl₃: FeCl₃ offers better selectivity for chloro-substitution in sterically hindered positions .
Q. How can researchers resolve contradictions in reported physicochemical properties?
Methodological Answer:
- Cross-Validation : Compare melting points (mp) and solubility data across multiple sources (e.g., NIST, ChemSpider). For example:
- Reported mp : 63–64°C (similar to 1,3-Dichloro-2-methyl-5-nitrobenzene ).
- Solubility : LogP ~2.5 (predicted via QSPR models) .
Q. What methodologies assess the environmental persistence of this compound?
Methodological Answer:
- Hydrolysis Studies : Conduct shake-flask tests (pH 4–9, 25°C) to measure degradation half-life. Monitor via UV-Vis at λ = 270 nm (nitro group absorption) .
- Biodegradation Screening : Use OECD 301F (manometric respirometry) with activated sludge inoculum. Expect low biodegradability due to nitro and chloro substituents .
Q. Data Contradiction Analysis
Example Issue : Discrepancies in reported reaction yields for similar compounds.
Resolution Strategy :
Properties
IUPAC Name |
2-chloro-1,3-dimethyl-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTLSEJRAUKAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432807 | |
Record name | 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38560-96-2 | |
Record name | 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.